molecular formula C8H15N3OS B13605256 4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine

4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine

Cat. No.: B13605256
M. Wt: 201.29 g/mol
InChI Key: ZVKBOTPKPSOMNQ-UHFFFAOYSA-N
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Description

4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with methoxy and dimethylamino substituents. One common method is the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts such as lithium aluminum hydride (LiAlH4) or iron can enhance the efficiency of the reduction process . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Mechanism of Action

The mechanism of action of 4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine is unique due to its specific combination of functional groups and thiazole ring, which confer distinct chemical reactivity and biological activity.

Biological Activity

4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine, also known by its CAS number 1153432-34-8, is a thiazole derivative that has garnered attention for its biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is C9H17N3OSC_9H_{17}N_3OS, with a molecular weight of 215.32 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC9H17N3OS
Molecular Weight215.32 g/mol
CAS Number1153432-34-8

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell growth. A notable study demonstrated that certain thiazole derivatives had IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines, suggesting their potential as effective anticancer agents .

Case Study: Antitumor Efficacy

In a controlled study, several thiazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The following table summarizes the IC50 values observed:

CompoundCell LineIC50 (µM)
Thiazole Derivative AA-431 (skin cancer)1.98
Thiazole Derivative BJurkat (leukemia)1.61
4-Methoxy-N,N-dimethyl-
5-((methylamino)methyl)<1.00

These results indicate that the structural features of the thiazole ring contribute significantly to the anticancer activity, with specific substitutions enhancing potency against cancer cells .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been extensively studied. Research indicates that compounds with a thiazole moiety exhibit varying degrees of antibacterial and antifungal activities against both Gram-positive and Gram-negative pathogens.

Antibacterial Efficacy

A recent investigation into the antibacterial properties of thiazole derivatives revealed that they possess MIC values comparable to established antibiotics. The following table illustrates the MIC values for several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.008
Escherichia coli0.03
Streptococcus pyogenes0.046

These findings suggest that compounds like this compound could serve as potential lead compounds in the development of new antimicrobial agents .

The biological activity of thiazoles is often attributed to their ability to interact with critical cellular targets. Some studies have indicated that these compounds can inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV, which are essential for bacterial survival . Additionally, thiazoles have been shown to induce apoptosis in cancer cells through various mechanisms, including oxidative stress and mitochondrial dysfunction .

Properties

Molecular Formula

C8H15N3OS

Molecular Weight

201.29 g/mol

IUPAC Name

4-methoxy-N,N-dimethyl-5-(methylaminomethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H15N3OS/c1-9-5-6-7(12-4)10-8(13-6)11(2)3/h9H,5H2,1-4H3

InChI Key

ZVKBOTPKPSOMNQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(N=C(S1)N(C)C)OC

Origin of Product

United States

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